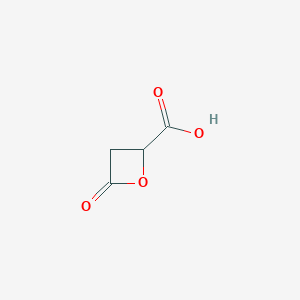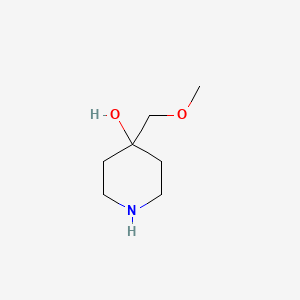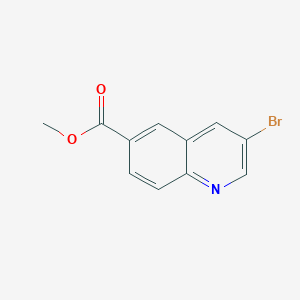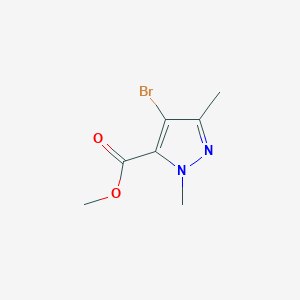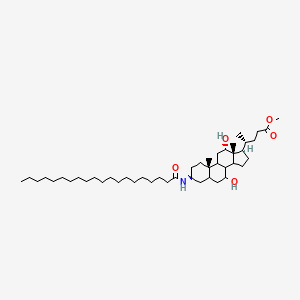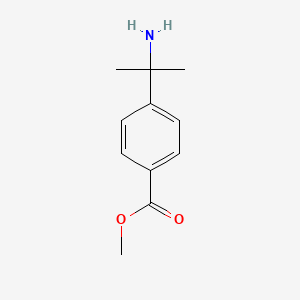
Methyl 4-(1-amino-1-methylethyl)benzoate
Descripción general
Descripción
“Methyl 4-(1-amino-1-methylethyl)benzoate” is a chemical compound with the molecular formula C11H15NO2 . It is used in various scientific research studies.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(1-amino-1-methylethyl)benzoate” consists of a benzene ring substituted with a methyl ester group and a 1-amino-1-methylethyl group .Chemical Reactions Analysis
Esters, including “Methyl 4-(1-amino-1-methylethyl)benzoate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols .Physical And Chemical Properties Analysis
“Methyl 4-(1-amino-1-methylethyl)benzoate” has a molecular weight of 193.24 . Other physical and chemical properties such as boiling point, density, and acidity are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
1. Hydrogen-Bonded Supramolecular Structures
Research by Portilla et al. (2007) has demonstrated the formation of hydrogen-bonded supramolecular structures in compounds related to Methyl 4-(1-amino-1-methylethyl)benzoate. They explored the linkage of molecules by various types of hydrogen bonds, contributing to the understanding of molecular assembly in similar compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
2. Synthesis of Radioactively Labeled Compounds
Taylor et al. (1996) investigated the synthesis of radioactively labeled derivatives of compounds similar to Methyl 4-(1-amino-1-methylethyl)benzoate. These derivatives are valuable for tracing and imaging in various biological and medical research contexts (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
3. Base-Induced Cyclization Studies
A study by Ukrainets et al. (2014) involved the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, which is closely related to Methyl 4-(1-amino-1-methylethyl)benzoate. This research aids in understanding the chemical behavior under varying conditions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
4. Characterization of Similar Compounds
Mohamad, Hassan, and Yusoff (2017) characterized Methyl 4-(4-aminostyryl) benzoate, a compound similar to Methyl 4-(1-amino-1-methylethyl)benzoate, using various analytical techniques. This research contributes to the understanding of the physical and chemical properties of such compounds (Mohamad, Hassan, & Yusoff, 2017).
5. Scent Compound Biosynthesis in Flowers
Dudareva et al. (2000) investigated the biosynthesis of methyl benzoate, a primary scent compound in snapdragon flowers. This research contributes to the broader understanding of volatile ester synthesis in plants (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).
6. Photopolymerization Applications
Guillaneuf et al. (2010) explored the use of a compound similar to Methyl 4-(1-amino-1-methylethyl)benzoate in photopolymerization processes. This research is significant in the field of material science and photopolymerization technologies (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
7. Paraoxonase 1 Inhibition Studies
Korkmaz et al. (2022) investigated the inhibition of Paraoxonase 1 by methyl benzoate derivatives. Understanding the interaction with enzymes like Paraoxonase 1 is crucial for the development of new therapeutic agents (Korkmaz, Türkeş, Demir, Özdemir, & Beydemir, 2022).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-(2-aminopropan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUZHYFEMUJDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-amino-1-methylethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



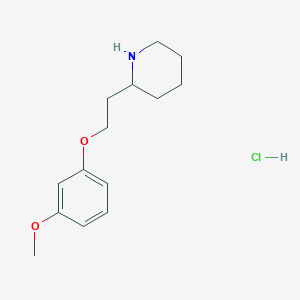
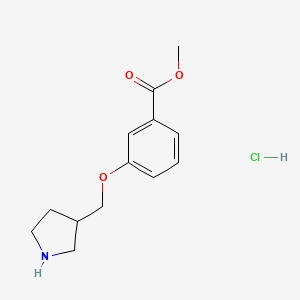
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

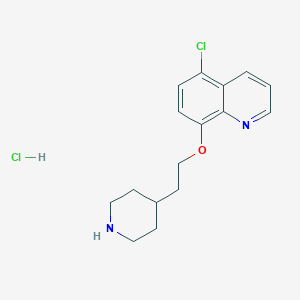
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
